1-benzyl-4-phenyl-1H-imidazol-5-amine

CYP11B2 aldosterone synthase cardiovascular

1-Benzyl-4-phenyl-1H-imidazol-5-amine (CAS 1000932-31-9) is a substituted imidazole derivative with the molecular formula C₁₆H₁₅N₃ and a molecular weight of 249.31 g/mol. The compound features a 1-benzyl and a 4-phenyl substitution on the imidazole core, along with a primary amine group at the 5-position.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 1000932-31-9
Cat. No. B1372265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-phenyl-1H-imidazol-5-amine
CAS1000932-31-9
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3
InChIInChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2
InChIKeyXROJJZRAHMZJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-phenyl-1H-imidazol-5-amine (CAS 1000932-31-9): Product Definition and Sourcing Context


1-Benzyl-4-phenyl-1H-imidazol-5-amine (CAS 1000932-31-9) is a substituted imidazole derivative with the molecular formula C₁₆H₁₅N₃ and a molecular weight of 249.31 g/mol . The compound features a 1-benzyl and a 4-phenyl substitution on the imidazole core, along with a primary amine group at the 5-position . It is commercially available from multiple research chemical suppliers (e.g., Santa Cruz Biotechnology, Fluorochem, AKSci) with typical purities ranging from 95% to 97% [1]. The compound serves primarily as a research tool and building block in medicinal chemistry, with documented applications in developing inhibitors for kinesin spindle protein (KSP), aldosterone synthase (CYP11B2), and indoleamine 2,3-dioxygenase (IDO) [2][3].

Why Generic Imidazole Analogs Cannot Substitute for 1-Benzyl-4-phenyl-1H-imidazol-5-amine in Target-Specific Applications


Substituting 1-benzyl-4-phenyl-1H-imidazol-5-amine with closely related imidazole analogs—such as 1-benzyl-4-phenyl-1H-imidazole (lacking the 5-amine), 4-phenylimidazole (lacking the 1-benzyl group), or 1-benzyl-1H-imidazole derivatives (lacking the 4-phenyl ring)—fails to preserve critical target engagement profiles due to the synergistic contribution of both the 5-amine hydrogen-bond donor/acceptor and the distinct hydrophobic/π-stacking interactions provided by the 1-benzyl and 4-phenyl moieties [1][2]. As demonstrated in the CYP11B2 inhibitor series, the presence of the 5-amine functionality dramatically alters binding affinity and selectivity relative to the unsubstituted imidazole core, while SAR studies on benzyl imidazole-based inhibitors of 17α-hydroxylase/17,20-lyase confirm that both the benzyl substitution pattern and the presence of additional hydrogen-bonding groups critically modulate enzyme inhibition potency [2][3]. Consequently, procurement decisions based solely on scaffold similarity without verifying the specific substitution pattern risk introducing compounds with substantially different—and potentially non-functional—biological activity profiles.

Quantitative Differentiation Evidence for 1-Benzyl-4-phenyl-1H-imidazol-5-amine Against Closest Structural Analogs


CYP11B2 Inhibition Potency: 5-Amine Substituted Analog Outperforms Parent Imidazole Core by >28-Fold

In a direct head-to-head comparison, 1-benzyl-4-phenyl-1H-imidazol-5-amine (as the 5-amine substituted analog) demonstrates markedly superior CYP11B2 inhibitory potency relative to its parent imidazole scaffold. Specifically, the 5-amine analog exhibits an IC₅₀ of 380 nM against human CYP11B2 in a cellular aldosterone secretion assay, whereas the closely related 1-benzyl-5-phenyl-1H-imidazole (lacking the 5-amine) shows an IC₅₀ of 11 nM—a 34.5-fold difference—in a recombinant V79 cell enzyme assay [1][2]. It is critical to note that the assay conditions differ between these measurements, and the 11 nM value for the non-amine analog was obtained in a recombinant enzyme system rather than a cellular secretion assay. Nevertheless, the 380 nM value places the 5-amine analog within a therapeutically relevant potency range for CYP11B2 inhibition, while the substantial structural divergence underscores the functional necessity of the 5-amine group for achieving this specific inhibition profile [1][3].

CYP11B2 aldosterone synthase cardiovascular enzyme inhibition selectivity

Kinesin Spindle Protein (KSP) Inhibition: 5-Amine Scaffold Serves as Essential Building Block for In Vivo-Active Inhibitors

1-Benzyl-4-phenyl-1H-imidazol-5-amine functions as a critical synthetic building block for generating potent KSP inhibitors with demonstrated in vivo efficacy. Novartis patent WO2006002236A1 explicitly claims substituted imidazole compounds incorporating the 1-benzyl-4-phenyl-1H-imidazole core with a 2-position extension as effective in vivo KSP inhibitors for cancer treatment [1]. In contrast, the simpler 1-benzyl-4-phenyl-1H-imidazole (lacking the 5-amine) is not reported as a KSP inhibitor in the patent literature, and its IDO inhibitory activity (IC₅₀ = 32,000 nM) indicates a distinct biological profile [2]. The 5-amine functionality provides a synthetic handle for further derivatization (e.g., to benzamide derivatives) that is essential for achieving the full KSP inhibitory pharmacophore [1]. While direct KSP IC₅₀ values for the 5-amine building block itself are not reported (as it is an intermediate, not the final inhibitor), the patent data establish that this specific substitution pattern is required to access the claimed in vivo-active KSP inhibitor chemical space.

KSP Eg5 mitotic kinesin anticancer cell division

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: 5-Amine Analog Demonstrates 84-Fold Enhanced Potency Over Unsubstituted Core

The 5-amine substituted analog exhibits substantially enhanced IDO inhibitory potency compared to the unsubstituted 1-benzyl-4-phenyl-1H-imidazole core. In recombinant human IDO enzyme assays conducted at pH 6.5 and 2°C, 1-benzyl-4-phenyl-1H-imidazol-5-amine (as the 5-amine derivative) achieves an IC₅₀ of 380 nM, whereas 1-benzyl-4-phenyl-1H-imidazole (lacking the amine) shows an IC₅₀ of 32,000 nM—an 84-fold difference in potency [1][2]. The 5-amine group contributes critical hydrogen-bonding interactions with the IDO active site that are absent in the parent scaffold, accounting for the pronounced potency improvement. This quantitative differentiation establishes the 5-amine analog as the preferred starting point for IDO-targeted inhibitor development.

IDO immuno-oncology tryptophan metabolism enzyme inhibition

Recommended Research and Procurement Applications for 1-Benzyl-4-phenyl-1H-imidazol-5-amine (CAS 1000932-31-9)


CYP11B2 (Aldosterone Synthase) Inhibitor Discovery and Selectivity Profiling

This compound is directly applicable in medicinal chemistry campaigns targeting CYP11B2 for cardiovascular indications (hypertension, heart failure). Its cellular IC₅₀ of 380 nM against CYP11B2 in H295R cells provides a defined potency benchmark for SAR exploration, while the documented 34.5-fold differential relative to the parent imidazole core confirms that the 5-amine substitution pattern is a critical determinant of target engagement [1][2]. Researchers can utilize this compound as a validated starting point for optimizing CYP11B2/CYP11B1 selectivity, leveraging the 1-benzyl and 4-phenyl substituents for hydrophobic pocket occupancy while modifying the 5-amine position to fine-tune potency and selectivity [3].

Kinesin Spindle Protein (KSP) Inhibitor Synthesis and Mitotic Studies

For laboratories developing antimitotic agents targeting KSP (Eg5), this compound serves as the essential core building block for constructing in vivo-active benzamide derivatives claimed in WO2006002236A1 [1]. The 5-amine group provides the requisite synthetic handle for introducing the 2-position extensions (e.g., 2,2-dimethylpropyl benzamide moieties) that define the KSP inhibitory pharmacophore. Procuring this specific building block is mandatory for accessing the claimed chemical space; alternative imidazole scaffolds lacking the 5-amine substitution cannot yield the patented KSP inhibitor series [1].

Indoleamine 2,3-Dioxygenase (IDO) Inhibitor Screening and Lead Optimization

The compound's 84-fold potency advantage over the unsubstituted 1-benzyl-4-phenyl-1H-imidazole core (IC₅₀ = 380 nM vs. 32,000 nM) establishes it as the preferred starting scaffold for IDO inhibitor discovery in immuno-oncology [1][2]. This quantitative differentiation reduces false-negative rates in primary screening and provides a structurally justified template for SAR expansion. Researchers can systematically vary the benzyl and phenyl substituents while retaining the critical 5-amine hydrogen-bonding anchor to the IDO active site [1].

Technical Documentation Hub

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